Lipophilicity Step-Change: Propyl vs. Methyl
The N1-propyl analog exhibits a calculated LogP of 0.8405, representing an increase of +0.29 LogP units (approximately a 2-fold increase in octanol-water partition coefficient) relative to the N1-methyl homolog (calculated LogP 0.54870) [REFS-1, REFS-3]. This difference is of practical significance for membrane permeability optimization, as each ~0.5 LogP unit increment is empirically associated with measurable changes in Caco-2 permeability and tissue distribution in drug discovery programs [1]. The propyl chain thus provides a useful intermediate lipophilicity increment without crossing into the LogP > 1.0 range associated with increased metabolic clearance risk.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.8405 |
| Comparator Or Baseline | 5-Amino-1-methyl-1,2-dihydropyridin-2-one: LogP = 0.54870; 5-Amino-1-ethyl-1,2-dihydropyridin-2-one: LogP ≈ 0.69 (estimated midpoint); 5-Amino-1-butyl-1,2-dihydropyridin-2-one: LogP ≈ 0.99 (estimated) |
| Quantified Difference | +0.29 LogP vs. methyl; +0.15 LogP vs. ethyl; −0.15 LogP vs. butyl |
| Conditions | Calculated LogP values sourced from vendor computational chemistry datasheets (ChemScene, BOC Sciences). Method: XLogP3 or equivalent consensus algorithm. |
Why This Matters
An intermediate LogP value enables fine-tuning of passive permeability while maintaining aqueous solubility, reducing the need for additional structural modifications that add synthetic complexity and cost.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
